Hypofluorous acid

Descripción general

Descripción

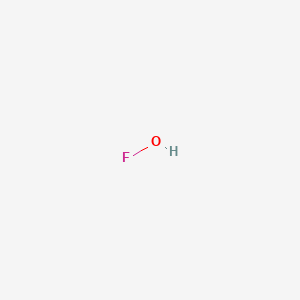

Hypofluorous acid, with the chemical formula HOF, is the only known oxyacid of fluorine and the only known oxoacid in which the main atom gains electrons from oxygen to create a negative oxidation state . The oxidation state of the oxygen in this acid is 0, while its valence is 2 . It can be obtained by the oxidation of water/ice with fluorine gas .

Synthesis Analysis

This compound has been synthesized using the acetonitrile complex of this compound HOF·CH3CN . This method involves converting boronic acids to alcohols using the acetonitrile complex of this compound HOF·CH3CN . The reactions were performed at room temperature, within a few minutes, and in excellent yields .Molecular Structure Analysis

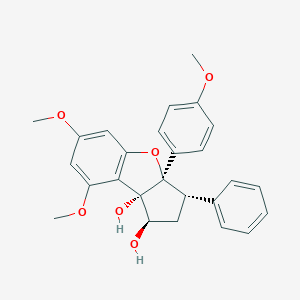

This compound has been characterized in the solid phase by X-ray crystallography as a bent molecule with an angle of 101° . The O–F and O–H bond lengths are 144.2 and 96.4 picometres, respectively . The solid framework consists of chains with O–H···O linkages .Chemical Reactions Analysis

This compound is an intermediate in the oxidation of water by fluorine, which produces hydrogen fluoride, oxygen difluoride, hydrogen peroxide, ozone, and oxygen . It is explosive at room temperature, forming HF and O2 . This reaction is catalyzed by water .Physical And Chemical Properties Analysis

This compound has a molecular weight of 36.0057 . It appears as a pale yellow liquid above −117 °C and a white solid below −117 °C . It decomposes at 0 °C .Aplicaciones Científicas De Investigación

Chemical Reactions with Organic Substrates : Hypofluorous acid shows considerable reactivity with various organic substrates like naphthalene, benzo[b]thiophen, trans-stilbene, and cholesteryl acetate, leading to the formation of different organic products (Andrews, Bonnett, & Appelman, 1985).

Spectroscopic Studies : Studies on the millimeter-wave rotational spectrum of this compound have revealed significant distortion effects, providing insights into its molecular structure (Pearson & Kim, 1972).

Molecular Structure Analysis : Ab initio calculations have been used to study the electronic structure, geometry, and other properties of this compound, offering a comprehensive understanding of its molecular characteristics (Kim & Sabin, 1973).

Oxidation Mechanisms : The Rozen reaction, involving this compound as an oxidizing agent, has been studied for its effectiveness in oxidation reactions. This research has explored the mechanisms and potential autocatalysis with HOF and HF (Srnec, Ončák, & Zahradník, 2008).

Hydroxylation of Aromatic Compounds : this compound reacts with aromatic substrates to produce phenolic products, providing insights into electrophilic characteristics of the reagent and its applications in microsomal hydroxylation (Appelman, Bonnett, & Mateen, 1977).

Infrared Spectroscopy of Solid this compound : The study of the infrared spectra of solid this compound at low temperatures has contributed to understanding its intermolecular and internal vibration modes (Appelman, Wilson, & Kim, 1981).

Matrix Photochemistry : Investigations into the matrix photochemistry of this compound have shown its reactivity in oxygen atom transfer and other reactions, highlighting its potential in various chemical processes (Appelman, Downs, & Gardner, 1989).

Synthesis of 18O Labelled Alcohols : this compound has been utilized in a mild and efficient method for converting boronic acids to alcohols, demonstrating its application in isotope labeling (Gatenyo, Vints, & Rozen, 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)

![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)